2-(10-Hydroxy-3,7,9,11-tetramethyltrideca-2,5,7,11-tetraen-1-yl)-6-methoxy-3,5-dimethyl-4H-pyran-4-one
Overview
Description
Dtxsid401008108 is a natural product found in Streptomyces pactum with data available.
Scientific Research Applications
Synthesis and Chemical Properties
- Research has explored the synthesis of various pyran derivatives and their chemical properties. For instance, Iijima et al. (1979) described the synthesis of compounds with structures similar to the pyran derivative , highlighting complex chemical reactions and structural characterizations (Iijima et al., 1979).
- Additionally, the work by Fodor and Hsiung (1974) detailed the synthesis and ring closure of dimethylamino-cis-3-penten-1-al, a compound related to pyrans, showcasing the diversity of chemical reactions and potential for novel compound synthesis (Fodor & Hsiung, 1974).
Biological Transformations and Applications
- In the realm of biological transformations, Hsu et al. (2007) investigated the fermentation of gallic acid with Beauveria sulfurescens, yielding new glucosidated compounds related to pyran derivatives. This study illustrates the potential of microbial cultures in producing novel pyran-related metabolites (Hsu et al., 2007).
Photochemical Reactions and Derivatives
- Etoh et al. (1973) focused on the photosensitized oxygenation of α-pyran derived from β-ionone. This research contributes to understanding the photochemical behaviors of pyran derivatives, which can be critical in various scientific applications (Etoh et al., 1973).
Pyran Derivatives in Corrosion Inhibition
- Saranya et al. (2020) explored the use of pyran derivatives in corrosion mitigation. This application demonstrates the practicality of such compounds in industrial settings, specifically in protecting metals from acid corrosion (Saranya et al., 2020).
properties
IUPAC Name |
2-(10-hydroxy-3,7,9,11-tetramethyltrideca-2,5,7,11-tetraenyl)-6-methoxy-3,5-dimethylpyran-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36O4/c1-9-18(4)23(26)19(5)15-17(3)12-10-11-16(2)13-14-22-20(6)24(27)21(7)25(28-8)29-22/h9-10,12-13,15,19,23,26H,11,14H2,1-8H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFVSUJLJFXJPMF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(C(C)C=C(C)C=CCC(=CCC1=C(C(=O)C(=C(O1)OC)C)C)C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401008108 | |
Record name | 2-(10-Hydroxy-3,7,9,11-tetramethyltrideca-2,5,7,11-tetraen-1-yl)-6-methoxy-3,5-dimethyl-4H-pyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401008108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
88378-59-0 | |
Record name | 2-(10-Hydroxy-3,7,9,11-tetramethyltrideca-2,5,7,11-tetraen-1-yl)-6-methoxy-3,5-dimethyl-4H-pyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401008108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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